

Spectroscopic Data for C₁₂H₂₆ Alkanes: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,4-Diethyl-2,2-dimethylhexane

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This technical guide provides a comprehensive overview of spectroscopic data for n-dodecane and two of its isomers, 2-methylundecane and 2,2,4,6,6-pentamethylheptane. It includes detailed experimental protocols for key analytical techniques and visual workflows to aid in the understanding of spectroscopic analysis of these C₁₂H₂₆ alkanes.

Introduction to C₁₂H₂₆ Alkanes

Dodecane (C₁₂H₂₆) is a saturated hydrocarbon with 355 possible structural isomers. The linear isomer, n-dodecane, and its branched counterparts are significant components of fuels and lubricants and are often used as solvents or in the synthesis of other organic compounds. Accurate identification and characterization of these isomers are crucial for quality control and research applications. This guide focuses on the spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for n-dodecane and the representative branched isomers 2-methylundecane and 2,2,4,6,6-pentamethylheptane.

Spectroscopic Data

The following sections present a comparative summary of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for n-dodecane, 2-methylundecane, and 2,2,4,6,6-pentamethylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectral Data of C₁₂H₂₆ Isomers

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
n-Dodecane	~0.88	Triplet	-CH ₃
~1.26	Multiplet	-(CH ₂) ₁₀ -	
2-Methylundecane	~0.85	Triplet	C11-H ₃
~0.86	Doublet	C1-H ₃ & C2-CH ₃	
~1.25	Multiplet	-(CH ₂) ₈ -	
~1.55	Multiplet	C2-H	
2,2,4,6,6-Pentamethylheptane	~0.83	Doublet	C4-CH ₃
~0.90	Singlet	C1-H ₃ & C2-(CH ₃) ₂ & C6-(CH ₃) ₂	
~1.15	Multiplet	C3-H ₂	
~1.30	Multiplet	C5-H ₂	
~1.70	Multiplet	C4-H	

¹³C NMR Spectral Data of C₁₂H₂₆ Isomers

Compound	Chemical Shift (δ) ppm
n-Dodecane	14.1, 22.7, 29.4, 29.7, 31.9
2-Methylundecane	14.1, 22.7, 27.3, 29.4, 29.7, 31.9, 36.6, 39.1
2,2,4,6,6-Pentamethylheptane	25.4, 31.1, 31.6, 33.5, 51.1

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For alkanes, electron ionization (EI) typically leads to extensive fragmentation.

Major Mass Spectral Fragments (m/z) of C₁₂H₂₆ Isomers[1][2]

n-Dodecane	2-Methylundecane[1]	2,2,4,6,6-Pentamethylheptane[2]
43, 57 (Base Peak), 71, 85	43, 57 (Base Peak), 71, 85, 113, 155	41, 57 (Base Peak), 71, 85, 113

Note: The molecular ion peak (m/z 170) is often weak or absent in the electron ionization mass spectra of long-chain alkanes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For alkanes, the spectra are characterized by C-H stretching and bending vibrations.

Characteristic IR Absorption Bands of C₁₂H₂₆ Isomers

Vibration Mode	n-Dodecane	2-Methylundecane	2,2,4,6,6-Pentamethylheptane[3]
C-H Stretch	2956, 2924, 2854 cm ⁻¹	~2960-2850 cm ⁻¹	2955, 2870 cm ⁻¹
-CH ₂ - Bend	1467 cm ⁻¹	~1465 cm ⁻¹	1468 cm ⁻¹
-CH ₃ Bend	1378 cm ⁻¹	~1380 cm ⁻¹	1395, 1366 cm ⁻¹

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation^[3]

- **Sample Purity:** Ensure the alkane sample is free of particulate matter and paramagnetic impurities.
- **Solvent Selection:** Use a deuterated solvent in which the alkane is soluble, such as chloroform-d (CDCl_3) or benzene- d_6 (C_6D_6).
- **Concentration:**
 - For ^1H NMR, prepare a solution with a concentration of 5-25 mg of the alkane in 0.6-0.7 mL of the deuterated solvent.
 - For ^{13}C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ^{13}C isotope.
- **Sample Filtration:** Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any suspended particles.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).

Data Acquisition

- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
- **^1H NMR Parameters:**
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 8-16.

- Relaxation delay: 1-5 seconds.
- ^{13}C NMR Parameters:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation

- Dilution: Dilute the alkane sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 100-1000 $\mu\text{g/mL}$.

GC-MS Parameters

- Gas Chromatograph:
 - Column: Use a nonpolar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 μm film thickness.
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - Inlet: Split/splitless injector at 250-280 $^{\circ}\text{C}$.
 - Oven Program: Start at 50 $^{\circ}\text{C}$, hold for 2 minutes, then ramp at 10-15 $^{\circ}\text{C/min}$ to 280-300 $^{\circ}\text{C}$ and hold for 5-10 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 500.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Solvent Delay: 2-4 minutes to prevent filament damage from the solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid)

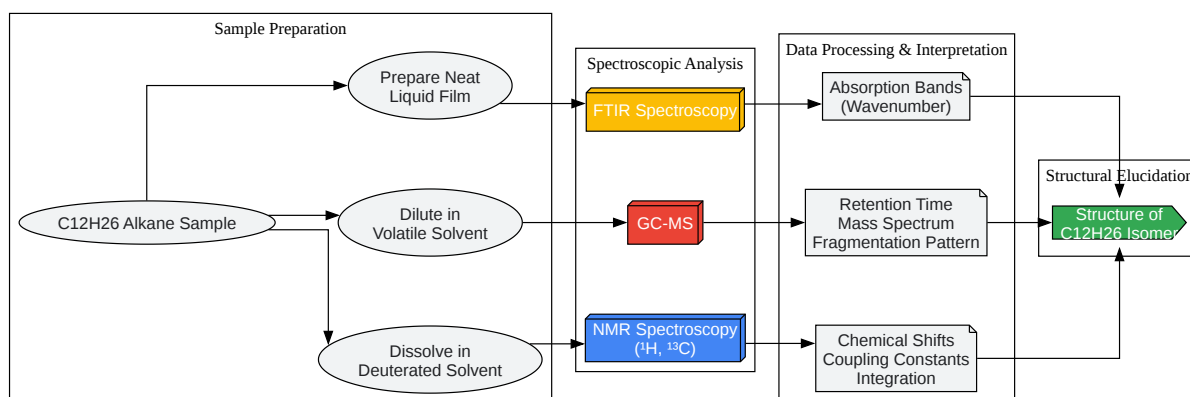
- Salt Plates: Use clean and dry salt plates (e.g., NaCl or KBr).
- Sample Application: Place one to two drops of the liquid alkane onto the center of one salt plate.
- Assembly: Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.

Data Acquisition

- Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
- Sample Spectrum: Place the prepared salt plates in the sample holder of the FTIR spectrometer.
- Parameters:
 - Spectral Range: 4000 to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

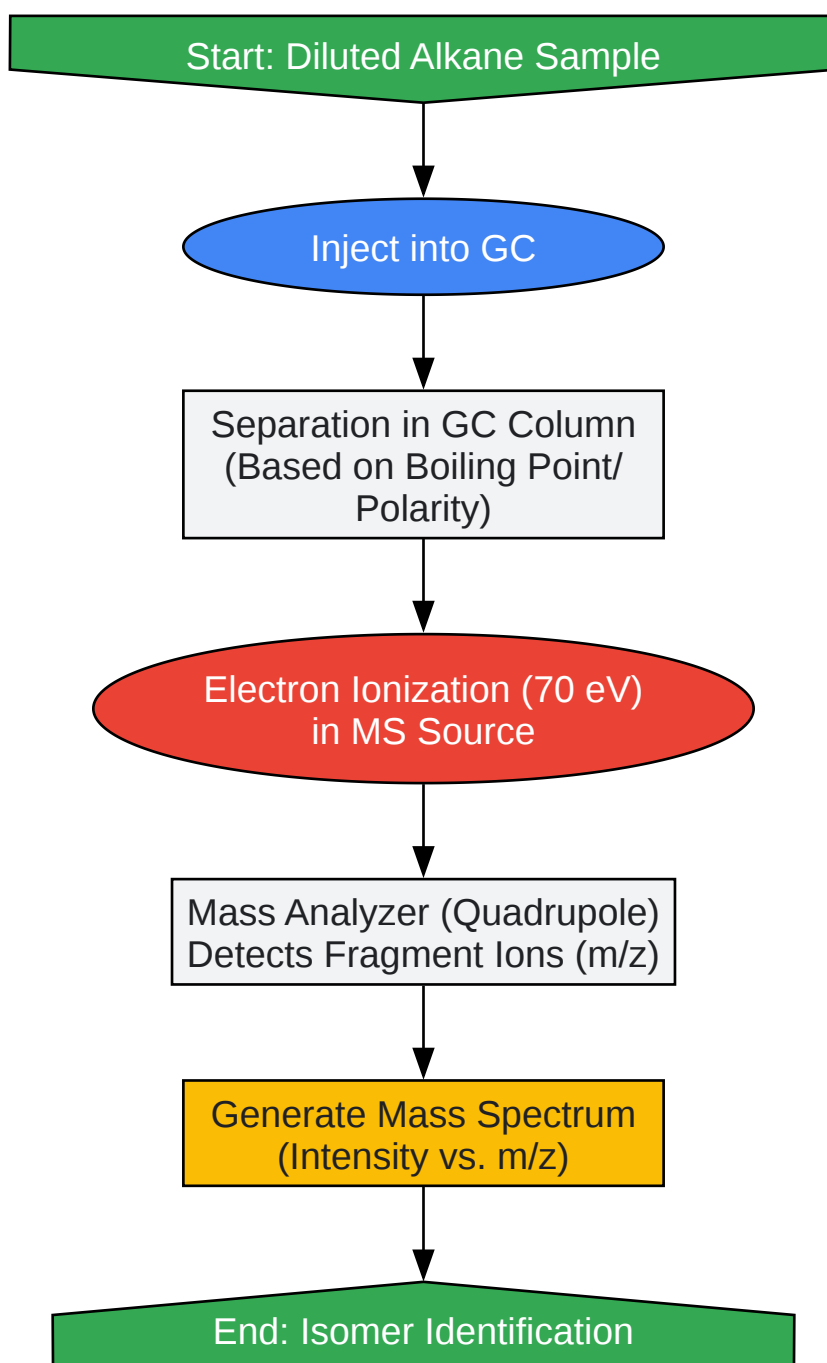
Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of C₁₂H₂₆ alkanes.



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General workflow for spectroscopic analysis of C₁₂H₂₆ alkanes.



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Detailed workflow for GC-MS analysis of C₁₂H₂₆ alkanes.

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